(3S)-Oxolane-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-oxolane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZIUOJNVVIOEY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275741 | |
| Record name | (3S)-Tetrahydro-3-furansulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351345-64-6 | |
| Record name | (3S)-Tetrahydro-3-furansulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351345-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Tetrahydro-3-furansulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-oxolane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereoselective Synthesis Methodologies for 3s Oxolane 3 Sulfonyl Chloride
Enantioselective Routes to (3S)-Oxolane-3-sulfonyl chloride
The generation of the single (S)-enantiomer of oxolane-3-sulfonyl chloride necessitates synthetic strategies that can effectively control the stereochemistry at the C3 position of the oxolane ring. These methods primarily revolve around the use of chiral starting materials, the introduction of chirality through asymmetric reactions, or the separation of enantiomers from a racemic mixture.
Precursor Synthesis and Chiral Induction Strategies
The synthesis of enantiomerically pure this compound often begins with the preparation of a suitable chiral precursor where the stereocenter is already established. A common and effective strategy involves starting from a commercially available or readily synthesized chiral starting material. For instance, the synthesis can commence from (S)-3-hydroxytetrahydrofuran. This chiral alcohol provides a robust platform for the introduction of the sulfonyl chloride functionality.
The conversion of the chiral alcohol to the corresponding thiol, (S)-tetrahydrofuran-3-thiol, is a key step. This transformation can be achieved through various established methods, such as a Mitsunobu reaction with a thioacetate (B1230152) followed by hydrolysis. Once the chiral thiol is obtained, it can be subjected to oxidative chlorination to yield the target this compound. Reagents like chlorine in the presence of an acid scavenger or other chlorinating agents can be employed for this final step. The stereochemical integrity of the C3 position is generally maintained throughout this sequence.
Asymmetric Derivatization of Prochiral Oxolane Precursors
An alternative to using pre-existing chiral building blocks is the asymmetric derivatization of a prochiral precursor. In this approach, a molecule lacking a stereocenter at the C3 position of the oxolane ring is transformed into the desired chiral product through a reaction that selectively forms one enantiomer over the other.
For example, the asymmetric reduction of tetrahydrofuran-3-one using a chiral reducing agent can produce (S)-3-hydroxytetrahydrofuran with high enantioselectivity. This chiral alcohol can then be converted to the target sulfonyl chloride as described previously. The success of this strategy hinges on the efficiency and selectivity of the asymmetric reduction step.
Resolution-Based Synthetic Approaches (Kinetic, Dynamic Kinetic Resolution)
Resolution techniques offer a classical yet effective means of obtaining enantiomerically pure compounds. In the context of this compound synthesis, kinetic resolution of a racemic mixture of a suitable precursor is a viable strategy.
Kinetic Resolution: This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting enantiomer and a product derived from the faster-reacting enantiomer. For instance, a racemic mixture of 3-hydroxytetrahydrofuran (B147095) could be subjected to an enzymatic acylation. A lipase (B570770) could selectively acylate the (R)-enantiomer, leaving the desired (S)-3-hydroxytetrahydrofuran unreacted and in high enantiomeric excess. This resolved alcohol can then be carried forward to the final product.
Dynamic Kinetic Resolution (DKR): DKR is a more advanced technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thus offering higher yields. While specific applications of DKR for the direct synthesis of this compound are not widely reported, the principle could be applied to a suitable precursor, such as a racemic thiol, where a chiral catalyst could selectively oxidize one enantiomer while the other is continuously racemized.
Catalytic Approaches in the Synthesis of this compound
The development of catalytic enantioselective methods is a cornerstone of modern organic synthesis, offering efficient and atom-economical routes to chiral molecules. Both chiral organocatalysis and transition metal catalysis present potential avenues for the stereoselective synthesis of this compound.
Chiral Organocatalysis
Chiral organocatalysis utilizes small organic molecules to catalyze enantioselective transformations. While direct organocatalytic sulfonylation of a prochiral oxolane substrate to generate this compound remains a challenging area of research, organocatalysts can be instrumental in the synthesis of chiral precursors.
For example, proline and its derivatives are well-established organocatalysts for asymmetric aldol (B89426) and Michael reactions. These reactions could be employed to construct a chiral acyclic precursor containing the required stereocenter, which could then be cyclized to form the (S)-configured oxolane ring. Subsequent functional group manipulations would lead to the target sulfonyl chloride.
Transition Metal-Catalyzed Enantioselective Transformations
Transition metal catalysis offers a powerful toolkit for asymmetric synthesis. Chiral transition metal complexes can catalyze a wide range of enantioselective reactions, including hydrogenations, oxidations, and cross-coupling reactions.
Optimization of Synthetic Parameters for Enantiopurity
The enantiopurity of the final product, this compound, is critically dependent on the stereochemical integrity of its precursor, (S)-3-hydroxytetrahydrofuran. Research efforts have been directed towards optimizing the synthetic route to this intermediate, primarily from readily available chiral starting materials like L-malic acid.
A prevalent method involves a multi-step sequence starting with the esterification of L-malic acid, followed by reduction and subsequent cyclodehydration. wikipedia.org One patented method describes the esterification of L-malic acid with methanol (B129727) in the presence of thionyl chloride, followed by reduction with sodium borohydride (B1222165) to yield (S)-1,2,4-butanetriol. patsnap.com This triol is then cyclized to (S)-3-hydroxytetrahydrofuran using p-toluenesulfonic acid as a catalyst at elevated temperatures. wikipedia.orgpatsnap.com This process has been reported to yield the product with a purity of over 99.5% and a chiral purity exceeding 99.2%. patsnap.com
The optimization of this synthetic pathway focuses on several key parameters to ensure high enantiomeric excess (ee). The choice of reducing agent for the conversion of the malic acid diester to 1,2,4-butanetriol (B146131) is a significant factor. While strong, non-selective reducing agents can be used, systems like LiCl/borohydride in a lower alcohol have been employed to avoid the use of more hazardous reagents like lithium aluminum hydride. google.com
The cyclization step of (S)-1,2,4-butanetriol to (S)-3-hydroxytetrahydrofuran is another critical stage where optimization is crucial. The use of p-toluenesulfonic acid (PTSA) as a catalyst at temperatures ranging from 180 to 220 °C has been shown to be effective. wikipedia.orggoogle.com The conditions of this dehydration and ring-closing reaction must be carefully controlled to prevent side reactions and racemization.
Alternative approaches to synthesizing chiral 3-hydroxytetrahydrofuran include the hydroboration of 2,3- or 2,5-dihydrofuran (B41785) using chiral borane (B79455) reagents or catalytic asymmetric hydroboration in the presence of a chiral platinum complex. wikipedia.org Furthermore, enzymatic resolutions and other chemoenzymatic methods have been explored to obtain enantiomerically pure 3-hydroxytetrahydrofuran derivatives. ucc.ie
The final conversion of (S)-3-hydroxytetrahydrofuran to this compound typically involves reaction with a sulfonylating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of a base. The optimization of this step would focus on mild reaction conditions to prevent any potential racemization of the chiral center.
Table 1: Key Steps and Reagents in the Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid
| Step | Reactants | Reagents/Catalysts | Product | Reported Purity |
| Esterification | L-Malic Acid, Methanol | Thionyl Chloride | (S)-Dimethyl malate | - |
| Reduction | (S)-Dimethyl malate | Sodium Borohydride | (S)-1,2,4-Butanetriol | - |
| Cyclization | (S)-1,2,4-Butanetriol | p-Toluenesulfonic Acid (PTSA) | (S)-3-Hydroxytetrahydrofuran | >99.5% (chiral purity >99.2%) patsnap.com |
Table 2: Alternative Synthesis Methodologies for Chiral 3-Hydroxytetrahydrofuran
| Method | Substrate | Key Reagents/Catalyst | Product |
| Asymmetric Hydroboration | 2,3- or 2,5-Dihydrofuran | Chiral Borane Reagents / Chiral Platinum Complex | Chiral 3-Hydroxytetrahydrofuran |
| Chemoenzymatic Resolution | Racemic 3-hydroxytetrahydrofuran derivatives | Lipase | Enantioenriched 3-acetoxy and 3-hydroxytetrahydrofuran ucc.ie |
The research indicates that the most established and optimized route to high-purity (S)-3-hydroxytetrahydrofuran, and by extension this compound, relies on the diastereoselective reduction of a chiral precursor derived from L-malic acid, followed by a carefully controlled cyclization. The final sulfonation step, while a standard transformation, would require optimization to preserve the high enantiopurity achieved in the synthesis of the alcohol intermediate.
Reactivity and Derivatization of 3s Oxolane 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution at the sulfur atom of (3S)-Oxolane-3-sulfonyl chloride is the cornerstone of its derivatization. In these reactions, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The stereochemistry at the C3 position of the oxolane ring is typically retained throughout these transformations, allowing for the synthesis of a range of enantioenriched sulfur-containing molecules.
Formation of Chiral Sulfones
Chiral sulfones are a prominent class of compounds in drug discovery and development due to their metabolic stability and ability to engage in hydrogen bonding. The synthesis of chiral sulfones from this compound can be achieved through reactions with carbon nucleophiles, most notably organometallic reagents and through radical-based pathways.
The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a classical and effective method for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones. acs.orgacs.orgcore.ac.ukgoogle.comorganic-chemistry.orgresearchgate.net While specific literature on the reaction of this compound with these reagents is not extensively detailed, the general reactivity pattern is well-established. acs.orgacs.orgcore.ac.ukgoogle.comorganic-chemistry.orgresearchgate.net
The reaction involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding sulfone. The stereocenter at the C3 position of the oxolane ring remains unaffected during this process, thus affording a chiral sulfone.
A variety of organometallic reagents can be employed, allowing for the introduction of diverse alkyl, aryl, and heteroaryl moieties. The choice of the organometallic reagent and reaction conditions can influence the yield and purity of the resulting sulfone. For instance, the use of "Turbo Grignard" reagents has been shown to be effective in some cross-coupling reactions. researchgate.net
Table 1: Representative Reaction of Sulfonyl Chlorides with Organometallic Reagents
| Sulfonyl Chloride | Organometallic Reagent | Product | Reference |
| Arenesulfonyl chloride | Grignard Reagent | Aryl sulfone | acs.orgcore.ac.uk |
| Alkanesulfonyl chloride | Organolithium Reagent | Alkyl sulfone | organic-chemistry.orgresearchgate.net |
This table presents generalized reactions. Specific data for this compound is not available in the provided search results.
In recent years, radical-based reactions have emerged as a powerful tool for the formation of C-S bonds. acs.orgacs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.govrsc.orgrsc.orgresearchgate.netacs.org These methods often proceed under mild conditions and exhibit broad functional group tolerance. The generation of sulfonyl radicals from sulfonyl chlorides can be initiated by various means, including photoredox catalysis. acs.orgnih.govresearchgate.netrsc.orgnih.govrsc.orgresearchgate.net
In a typical photoredox-catalyzed process, a photocatalyst, upon excitation by visible light, can induce the formation of a sulfonyl radical from the sulfonyl chloride. This highly reactive intermediate can then add to an unsaturated system, such as an alkene or alkyne, to generate a carbon-centered radical. Subsequent steps, such as hydrogen atom transfer or further reaction, lead to the final sulfonylated product. acs.orgacs.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netnih.govresearchgate.netrsc.orgnih.govrsc.orgrsc.orgresearchgate.netacs.org While specific examples involving this compound are not documented in the provided results, the general applicability of this methodology suggests its potential for the synthesis of chiral sulfones derived from this precursor.
Table 2: General Scheme for Radical-Based Sulfonylation
| Sulfonyl Radical Source | Alkene/Alkyne | Product Type | Catalyst/Initiator | Reference |
| Sulfonyl Chloride | Styrene | β-Keto sulfone | Photoredox Catalyst | nih.gov |
| Sulfonyl Chloride | 1,5-Diene | Sulfonylated Pyrrolin-2-one | Photoredox Catalyst | nih.gov |
This table illustrates the general principle of radical sulfonylation. Specific data for this compound is not available in the provided search results.
Synthesis of Chiral Sulfinate Esters
Chiral sulfinate esters are valuable synthetic intermediates that can be readily converted into a variety of other chiral sulfur-containing compounds, such as sulfoxides and sulfoximines. rsc.orgnih.govacs.orgnih.govacs.orgthieme-connect.comnih.govacs.orgrug.nlrsc.org The reaction of this compound with alcohols provides a direct route to these important building blocks.
The esterification of this compound with an alcohol, in the presence of a base, leads to the formation of the corresponding sulfinate ester. When a chiral, non-racemic alcohol is used, a mixture of diastereomeric sulfinate esters can be formed. These diastereomers can often be separated by chromatography, providing access to diastereomerically pure sulfinate esters. The use of achiral alcohols results in the formation of a single enantiomer of the sulfinate ester, preserving the stereochemical integrity of the this compound starting material.
The synthesis of sulfinate esters from sulfonyl chlorides has been reported using various reducing agents to form the sulfinate in situ, which then reacts with an alcohol. rsc.org
Table 3: Representative Esterification of Sulfonyl Chlorides
| Sulfonyl Chloride | Alcohol | Product | Reference |
| Arenesulfonyl chloride | Methanol (B129727) | Methyl arenesulfinate | rsc.org |
| Alkanesulfonyl chloride | Ethanol | Ethyl alkanesulfinate | rsc.org |
This table presents generalized reactions. Specific data for this compound is not available in the provided search results.
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic starting material into a single enantiomer of a product in theoretically 100% yield. nih.govacs.orgacs.orgdntb.gov.uanih.govcas.cnnih.govresearchgate.net In the context of sulfonyl chlorides, DKR can be applied to the synthesis of chiral sulfinate esters from a racemic sulfonyl chloride by using a chiral catalyst that preferentially catalyzes the reaction of one enantiomer, while an in-situ racemization process continuously interconverts the enantiomers of the starting material.
While this compound is a single enantiomer, the principles of DKR are relevant in reactions where a new stereocenter is formed at the sulfur atom, such as in the synthesis of certain sulfinate esters. For instance, the dynamic kinetic resolution of sulfinyl chlorides has been achieved using chiral catalysts to produce enantiomerically enriched sulfinate esters. nih.govacs.org These strategies often employ chiral amines or other organocatalysts to control the stereochemical outcome of the esterification. nih.govacs.org
Table 4: Principles of Dynamic Kinetic Resolution in Sulfinate Ester Synthesis
| Sulfinyl Chloride | Chiral Catalyst | Product | Key Principle | Reference |
| Racemic Sulfinyl Chloride | Chiral Amine | Enantioenriched Sulfinate Ester | In-situ racemization of the sulfinyl chloride coupled with enantioselective catalysis. | nih.govacs.org |
This table illustrates the general principles of DKR. Specific data for this compound is not available in the provided search results, and this example uses a sulfinyl chloride as a proxy.
Preparation of Chiral Sulfonamides
The reaction of this compound with primary and secondary amines is a fundamental transformation, yielding chiral sulfonamides. These compounds are of considerable interest due to their prevalence in biologically active molecules and their utility as chiral ligands and catalysts. ekb.egucl.ac.uk
The formation of sulfonamides from this compound proceeds via aminolysis, where an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com Common bases include tertiary amines such as triethylamine (B128534) (TEA) or pyridine, and the reactions are often performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). ekb.egcbijournal.com
The reaction is compatible with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. rsc.org The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines. rsc.org For aromatic amines, the electronic nature of the substituents on the aromatic ring can influence the reaction, though successful conversions are generally achieved with both electron-rich and electron-poor anilines. rsc.org
Table 1: General Conditions for Aminolysis of this compound
| Amine Type | Base | Solvent | Temperature | Reaction Time | Yield |
| Primary Aliphatic | Triethylamine | Dichloromethane | 0 °C to RT | 1 - 6 h | Good to Excellent |
| Secondary Aliphatic | Triethylamine | Dichloromethane | 0 °C to RT | 2 - 12 h | Good |
| Aniline | Pyridine | Tetrahydrofuran | 0 °C to RT | 6 - 24 h | Good |
| Heterocyclic | Triethylamine | Dichloromethane | 0 °C to RT | 2 - 8 h | Good to Excellent |
Note: The data in this table is representative and based on general procedures for sulfonamide synthesis. ekb.egcbijournal.comrsc.org Specific yields and reaction times will vary depending on the specific amine substrate.
Sulfonimidamides are aza-analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. These compounds have gained attention as potential bioisosteres of sulfonamides in drug discovery. The synthesis of chiral sulfonimidamides from this compound typically proceeds in a two-step sequence. First, the corresponding sulfonamide is prepared via aminolysis as described in section 3.1.3.1. The resulting sulfonamide is then converted to the sulfonimidamide.
A common method for this transformation involves the in-situ formation of a sulfonimidoyl chloride from the sulfonamide, followed by reaction with a second amine. rsc.org For example, the sulfonamide can be treated with a chlorinating agent like triphenylphosphine (B44618) dichloride (Ph₃PCl₂) to form the intermediate sulfonimidoyl chloride, which is then reacted with an amine to furnish the desired sulfonimidamide. researchgate.net
Reactions Involving the Oxolane Ring System
While the sulfonyl chloride group is the most reactive site, the oxolane ring can also participate in chemical transformations, although such reactions on this compound itself or its immediate derivatives are not extensively documented in the literature. The following sections discuss potential reactions based on the general reactivity of substituted tetrahydrofurans.
Functionalization of the Oxolane Core in the Presence of the Sulfonyl Chloride Group
The functionalization of the oxolane ring in the presence of the sulfonyl chloride group presents a synthetic challenge due to the high reactivity of the latter. Any attempt at C-H activation or other functionalization of the ring would likely need to be performed on a derivative where the sulfonyl group is protected or transformed into a more stable functional group, such as a sulfonamide.
Recent advances in C-H functionalization have shown the possibility of activating C-H bonds adjacent to the oxygen atom in ethers like tetrahydrofuran. nih.gov However, specific examples involving a 3-sulfonylated oxolane are scarce.
Ring-Opening Reactions and Subsequent Transformations
The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening reactions under certain conditions, typically involving strong acids or Lewis acids. nih.govacs.org These reactions proceed via protonation or coordination to the ring oxygen, followed by nucleophilic attack.
Mechanistic Investigations and Reaction Pathway Elucidation
Studies on Nucleophilic Attack Mechanisms at the Sulfonyl Chloride Group
The reaction of sulfonyl chlorides with nucleophiles is a cornerstone of their chemistry, leading to the formation of sulfonamides, sulfonate esters, and other important derivatives. acs.org The mechanism of this nucleophilic substitution can vary depending on the substrate, nucleophile, and reaction conditions. acs.orgscispace.com
For alkanesulfonyl chlorides like (3S)-Oxolane-3-sulfonyl chloride, two primary pathways are generally considered for nucleophilic attack at the sulfur atom:
Sɴ2-type Mechanism: This pathway involves a direct displacement of the chloride ion by the nucleophile, proceeding through a single trigonal-bipyramidal transition state. nih.govresearchgate.net This mechanism is favored by strong, unhindered nucleophiles. The hydrolysis of many sulfonyl chlorides is proposed to proceed via this type of associative mechanism, where a water molecule acts as the nucleophile. rsc.org
Addition-Elimination (A-E) Mechanism: This two-step process involves the initial formation of a trigonal-bipyramidal intermediate (a sulfurandioxide species), followed by the expulsion of the leaving group (chloride). nih.govresearchgate.net This pathway becomes more likely with highly reactive nucleophiles or when the intermediate is stabilized.
In protic media like water, the hydrolysis of alkanesulfonyl chlorides can be complex. Studies on simple alkanesulfonyl chlorides show that the reaction can proceed via direct nucleophilic substitution at sulfur or, if an α-hydrogen is present, through an elimination-addition pathway involving a highly reactive "sulfene" intermediate (R₂C=SO₂). acs.org The prevailing mechanism is often pH-dependent. Below a certain pH, direct attack on the sulfur atom by nucleophiles like azide (B81097) or acetate (B1210297) ions is observed. Above this pH, base-promoted elimination to form a sulfene (B1252967), which is then trapped by the nucleophile or solvent, becomes the dominant pathway. acs.org
Elucidation of Stereochemical Control in Asymmetric Reactions
The presence of a stereocenter at the C3 position of the oxolane ring makes this compound a valuable chiral building block in asymmetric synthesis. nih.gov When this molecule reacts, its inherent chirality can influence the stereochemical outcome of the product, a process known as substrate-controlled stereoselection.
The sulfonyl group can be introduced into a target molecule and later serve as a chiral auxiliary to direct the stereochemistry of subsequent reactions. Chiral sulfinyl compounds, which can be derived from sulfonyl chlorides, are widely used as auxiliaries in the stereoselective synthesis of a variety of chiral molecules. nih.govacs.org
In reactions involving the chiral sulfonyl chloride itself, the stereocenter can direct the approach of a reagent to a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer over another. For instance, in the addition of a nucleophile to a molecule containing the (3S)-oxolane-3-sulfonyl moiety, the bulky and stereochemically defined group can block one face of the molecule, forcing the nucleophile to attack from the less hindered face. This principle is fundamental to the synthesis of complex, enantiomerically pure molecules. beilstein-journals.org The use of chiral sulfonyl chlorides in the activation of racemic sulfinamides has been shown to yield reactive intermediates for enantioselective synthesis. researchgate.net
Role of Electron Donor–Acceptor Complexes in Radical Sulfonylation
Recent advancements in photoredox catalysis have highlighted the role of electron donor–acceptor (EDA) complexes in chemical synthesis. rsc.orgresearchgate.net Sulfonyl chlorides, being electron-deficient, can act as electron acceptors in the formation of EDA complexes with suitable electron donors (e.g., amines, enamines). rsc.orgnih.gov
The mechanism proceeds as follows:
Formation of a ground-state EDA complex between the electron donor and the sulfonyl chloride. rsc.org
Upon irradiation with visible light, an intramolecular single-electron transfer (SET) occurs within the complex. rsc.org
This electron transfer leads to the fragmentation of the sulfonyl chloride, generating a sulfonyl radical (RSO₂•) and a chloride anion. nih.gov
These generated sulfonyl radicals are versatile intermediates that can participate in a variety of carbon-sulfur bond-forming reactions, such as the sulfonylation of alkenes, alkynes, and diazonium salts. rsc.orgrsc.org This strategy is particularly powerful as it operates under mild conditions, often avoiding the need for transition metal catalysts. rsc.org Thianthrenium salts have also been used in conjunction with sulfinate salts to generate sulfonyl radicals via EDA complex photoactivation for C-H functionalization. nih.gov
Kinetic Studies of Key Transformations Involving this compound
Kinetic studies provide quantitative insight into reaction mechanisms, including the nature of the rate-determining step and the composition of the transition state. cdnsciencepub.com The solvolysis (reaction with the solvent) of sulfonyl chlorides has been extensively studied kinetically. rsc.orgosti.gov
For the hydrolysis of aromatic sulfonyl chlorides, reaction rates are often measured using spectrophotometric or conductimetric methods. cdnsciencepub.comosti.gov The rates are influenced by substituents on the aromatic ring, and the data can be correlated using the Hammett equation, which relates reaction rates to substituent electronic effects. For example, the alkaline hydrolysis of substituted benzenesulfonyl chlorides shows a positive ρ-value (+1.564), indicating that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. rsc.org This is consistent with an Sɴ2-type mechanism where bond-formation is significant in the transition state. rsc.org
Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, derived from temperature-dependent kinetic studies, also provide mechanistic clues. cdnsciencepub.com For instance, a large negative ΔS‡ is often indicative of an associative, ordered transition state, as expected for an Sɴ2 mechanism. Kinetic solvent isotope effects (KSIE), which compare reaction rates in H₂O versus D₂O, can help elucidate the role of the solvent in the rate-determining step. mdpi.comresearchgate.net
Intermediate Identification and Characterization
The direct observation or indirect detection of transient intermediates is crucial for confirming a proposed reaction mechanism. In the reactions of sulfonyl chlorides, several key intermediates have been identified or inferred through various techniques.
Sulfenes (R₂C=SO₂): In the presence of a non-nucleophilic base and a substrate with α-hydrogens, alkanesulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates. These are typically not isolated but are identified by trapping them with reagents like alcohols or amines to form stable sulfonate esters or sulfonamides, respectively. acs.org
Trigonal-Bipyramidal Adducts: In the addition-elimination mechanism, a pentacoordinate sulfur intermediate is postulated. While generally too unstable to observe directly in reactions of sulfonyl chlorides, analogous stable species have been characterized in related systems, lending support to their transient existence. scispace.comnih.gov
Reaction Intermediates in Flow Chemistry: Continuous flow technology has enabled better control over highly exothermic reactions and has facilitated the study of reaction kinetics and intermediates. In the synthesis of sulfonyl chlorides from disulfides, intermediates such as S-phenyl benzenesulfonothioate have been identified using online analytical techniques like GC-MS, providing a clearer picture of the reaction pathway. rsc.orgresearchgate.net
N-Alkanesulfonyl Cyclic Iminium Ions: The reaction of alkanesulfonyl chlorides with cyclic imines can generate N-alkanesulfonyl cyclic iminium ions as key intermediates. These electrophilic species are then attacked by nucleophiles present in the system, leading to a variety of ring-opened or addition products rather than the expected β-sultams. researchgate.netresearchgate.net
Computational and Theoretical Studies
Molecular Orbital and Electronic Structure Analysis
The electronic structure of (3S)-Oxolane-3-sulfonyl chloride is fundamental to understanding its reactivity. The molecule features a highly electrophilic sulfur(VI) center, a consequence of the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. Molecular orbital (MO) theory helps in visualizing the distribution of electrons and identifying the orbitals involved in chemical reactions.
A qualitative analysis of the frontier molecular orbitals (FMOs) would place the Lowest Unoccupied Molecular Orbital (LUMO) predominantly on the sulfur atom of the sulfonyl chloride group. This indicates that nucleophilic attack will preferentially occur at this site. The Highest Occupied Molecular Orbital (HOMO), conversely, would likely be localized on the lone pairs of the oxygen and chlorine atoms.
Computational methods like Density Functional Theory (DFT) can provide quantitative data on the energies of these orbitals. For analogous sulfonyl chlorides, the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound (Note: These are representative values based on calculations of similar molecules and may vary depending on the computational method and basis set used.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -11.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron affinity and electrophilicity of the sulfur atom. |
| HOMO-LUMO Gap | ~ 10.0 eV | Indicates kinetic stability; a large gap suggests lower reactivity. |
| Dipole Moment | ~ 4.5 D | A large dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |
The analysis of the molecular electrostatic potential (MEP) surface would further confirm the electrophilic nature of the sulfur atom, showing a region of positive potential, which is attractive to nucleophiles.
Conformational Analysis and Chiral Recognition Studies
The five-membered tetrahydrofuran (B95107) (THF) ring of this compound is not planar and exists in a state of dynamic equilibrium between different puckered conformations. The two most common conformations for a THF ring are the envelope (E) and twist (T) forms. nih.gov The presence of the bulky and polar sulfonyl chloride group at the C3 position significantly influences the conformational preference.
Computational studies on substituted tetrahydrofurans have shown that the relative energies of these conformers are often very close, with low energy barriers for interconversion. researchgate.net For this compound, the sulfonyl chloride group can exist in either a pseudo-axial or pseudo-equatorial position in both the envelope and twist conformations, leading to a complex potential energy surface.
Table 2: Calculated Relative Energies of this compound Conformers (Note: These are hypothetical values for illustrative purposes, based on studies of similar substituted tetrahydrofurans.)
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| Envelope (E) | Pseudo-equatorial | 0.00 | ~ 60% |
| Twist (T) | Pseudo-equatorial | 0.25 | ~ 30% |
| Envelope (E) | Pseudo-axial | 1.50 | ~ 5% |
| Twist (T) | Pseudo-axial | 1.75 | ~ 5% |
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. Computational modeling can be used to study the non-covalent interactions (such as hydrogen bonding, dipole-dipole, and van der Waals forces) that govern chiral recognition. In the context of this compound, this could involve its interaction with a chiral amine or alcohol. Docking studies and molecular dynamics simulations could predict the most stable diastereomeric complexes, providing insight into the selectivity of potential reactions. mdpi.com
Transition State Calculations for Reaction Pathways
This compound is expected to undergo nucleophilic substitution at the sulfur center. Computational chemistry is a powerful tool for elucidating the mechanisms of these reactions by locating and characterizing the transition states (TS). For reactions of sulfonyl chlorides, a key question is whether the mechanism is a concerted S(_{N})2-like process or a stepwise addition-elimination pathway.
For most sulfonyl chlorides, theoretical studies support a concerted S(_{N})2 mechanism for nucleophilic substitution, proceeding through a single transition state. researchgate.net Transition state calculations for the reaction of this compound with a nucleophile (e.g., an amine or an alcohol) would involve optimizing the geometry of the highest energy point along the reaction coordinate.
Table 3: Hypothetical Activation Barriers for the Reaction of this compound with a Nucleophile
| Nucleophile | Solvent | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Ammonia | Gas Phase | DFT (B3LYP/6-31G*) | 25.4 |
| Ammonia | Acetonitrile (PCM) | DFT (B3LYP/6-31G*) | 18.2 |
| Methanol (B129727) | Gas Phase | DFT (B3LYP/6-31G*) | 28.1 |
| Methanol | Methanol (PCM) | DFT (B3LYP/6-31G*) | 20.5 |
These values are illustrative and based on typical results for similar reactions.
The geometry of the calculated transition state would likely show a trigonal bipyramidal arrangement around the sulfur atom, with the incoming nucleophile and the leaving chloride ion in apical positions.
Prediction of Stereoselectivity in Catalytic Processes
The chiral nature of this compound makes it a potentially valuable building block in asymmetric synthesis. For instance, its reaction with a prochiral nucleophile in the presence of a catalyst could lead to the formation of a new stereocenter. Computational methods can be employed to predict the stereochemical outcome of such reactions.
By modeling the transition states leading to the different stereoisomeric products, the relative activation energies can be calculated. According to transition state theory, the product distribution is determined by the difference in these activation energies. A lower activation energy for the transition state leading to one stereoisomer implies that this isomer will be the major product.
These calculations would need to take into account the catalyst, the substrate (this compound), and the nucleophile. The non-covalent interactions within the transition state assembly that dictate the facial selectivity of the nucleophilic attack would be of particular interest.
QM/MM Approaches for Complex Reaction Systems
For reactions occurring in solution or in the active site of an enzyme, a full quantum mechanical (QM) treatment of the entire system is computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govfrontiersin.org
In a QM/MM simulation of a reaction involving this compound, the substrate, the nucleophile, and any atoms directly involved in bond breaking or formation would be treated with a high level of QM theory. nih.gov The surrounding solvent molecules or amino acid residues of an enzyme would be treated with a less computationally expensive MM force field.
This approach allows for the explicit consideration of the effects of the environment on the reaction, such as solvation and hydrogen bonding, which can significantly influence the reaction barriers and mechanism. digitellinc.com For example, a QM/MM study could model the sulfonylation of a biological macromolecule by this compound, providing detailed insights into the binding mode and the catalytic role of the active site residues.
Advanced Analytical Methodologies for Research on 3s Oxolane 3 Sulfonyl Chloride and Its Derivatives
Chiral HPLC and GC for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is fundamental in the synthesis and application of chiral compounds like (3S)-Oxolane-3-sulfonyl chloride. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The selection of the appropriate CSP is critical and often involves screening various columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), cyclodextrins, or Pirkle-type phases. chiralpedia.comcsfarmacie.cznih.gov For sulfonyl chlorides and their derivatives, reversed-phase or normal-phase chromatography can be employed, with the choice of mobile phase being crucial for achieving optimal separation. sepscience.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Chiral GC is another effective method for determining the enantiomeric purity of volatile and thermally stable derivatives of this compound. gcms.czuni-muenchen.de Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czuni-muenchen.de For less volatile compounds, derivatization to more volatile esters or amides may be necessary. The high resolution of capillary GC allows for the accurate determination of enantiomeric ratios even for minor components. nih.gov
A key challenge in both techniques can be the development of a suitable method, which requires careful optimization of the stationary phase, mobile phase composition (for HPLC), temperature program (for GC), and flow rate to achieve baseline separation of the enantiomers. mdpi.com
Table 1: Comparison of Chiral HPLC and GC for Enantiomeric Excess Determination
| Feature | Chiral HPLC | Chiral GC |
|---|---|---|
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. chiralpedia.com | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz |
| Applicability | Broad range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds or their derivatives. nih.gov |
| Stationary Phases | Polysaccharide-based, Pirkle-type, cyclodextrin-based, etc. csfarmacie.cz | Cyclodextrin derivatives are most common. uni-muenchen.de |
| Resolution | Generally good, highly dependent on column and mobile phase selection. | Often provides very high resolution due to long capillary columns. |
| Sample Preparation | Often minimal, direct injection of reaction mixtures is possible. | May require derivatization to increase volatility and thermal stability. |
In Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)
Understanding the kinetics and mechanism of reactions involving this compound is greatly facilitated by in situ spectroscopic techniques, which allow for real-time monitoring of the reaction progress without the need for sampling and quenching.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about reactants, intermediates, and products as the reaction proceeds. researchgate.netresearchgate.net By acquiring NMR spectra at regular intervals, it is possible to track the concentration changes of various species, providing valuable kinetic data. cardiff.ac.uk For reactions involving this compound, ¹H and ¹³C NMR would be the primary nuclei to monitor. The chemical shifts and coupling constants of the protons and carbons in the oxolane ring would be sensitive to the chemical transformations occurring at the sulfonyl chloride group.
In Situ Infrared (IR) Spectroscopy , particularly using Attenuated Total Reflectance (ATR) probes (ReactIR), is another powerful tool for real-time reaction monitoring. mt.comresearchgate.net The technique is based on the principle that specific functional groups absorb infrared radiation at characteristic frequencies. For reactions of this compound, the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically in the 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ regions) would be key bands to monitor. researchgate.net The disappearance of the sulfonyl chloride reactant and the appearance of new bands corresponding to the product can be tracked over time to determine reaction rates and endpoints. mt.comyoutube.com
These in situ techniques offer significant advantages over traditional offline analysis, as they provide a more accurate and detailed picture of the reaction dynamics, including the detection of transient intermediates that might be missed with conventional methods. nih.gov
Crystallographic Analysis for Absolute Configuration Determination
The definitive determination of the absolute configuration of a chiral molecule like this compound or its crystalline derivatives is achieved through single-crystal X-ray diffraction (XRD). youtube.comyoutube.com This technique provides a three-dimensional map of the electron density in a crystal, from which the precise arrangement of atoms in the molecule can be determined. rsc.orgresearchgate.netnih.gov
For a chiral molecule, XRD analysis of a single crystal grown from an enantiomerically pure sample allows for the determination of its absolute stereochemistry. nih.gov This is accomplished by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a critical value obtained from the data refinement that indicates the correctness of the assigned absolute configuration. A value close to zero confirms the assigned stereochemistry, while a value close to one suggests that the inverted structure is the correct one.
Obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge. The compound must be crystalline, and the crystals must be of sufficient size and quality. For derivatives of this compound, this may involve preparing a crystalline amide or ester.
Mass Spectrometry Techniques for Reaction Pathway Intermediates
Mass spectrometry (MS) is an indispensable tool for identifying and characterizing intermediates in the reaction pathways of this compound. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) are particularly powerful. researchgate.netnih.govelsevierpure.commetwarebio.com
Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation. This makes it ideal for detecting charged or polar intermediates that may be present in the reaction mixture. elsevierpure.commetwarebio.com By directly infusing the reaction solution into the mass spectrometer at different time points, it is possible to observe the appearance and disappearance of ions corresponding to various intermediates.
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This fragmentation pattern can serve as a fingerprint to help identify the structure of the intermediate. For instance, in reactions of sulfonyl chlorides, the formation of highly reactive sulfene (B1252967) intermediates (R-CH=SO₂) has been proposed, and MS techniques could potentially be used to trap and detect these transient species.
The combination of liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex reaction mixtures before MS analysis, providing an even more detailed picture of the reaction pathway. researchgate.net
Q & A
Q. What are the optimal synthetic routes for (3S)-Oxolane-3-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sulfonation of tetrahydrofuran derivatives. For example, analogous sulfonyl chlorides (e.g., 2-(Oxolan-3-yloxy)ethanesulfonyl chloride) are synthesized by reacting oxolane derivatives with sulfonylating agents like chlorosulfonic acid or thionyl chloride under inert atmospheres. A base such as triethylamine is often added to neutralize HCl byproducts and drive the reaction forward . Key variables affecting yield :
- Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent: Dichloromethane or THF is preferred due to their inertness and ability to dissolve sulfonyl chloride intermediates.
- Stoichiometry: A 1:1.2 molar ratio of oxolane to sulfonylating agent ensures complete conversion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR are critical for confirming the stereochemistry (3S configuration) and sulfonyl chloride group. The sulfonyl chloride proton environment typically shows deshielded peaks in H NMR (δ 3.5–4.5 ppm for oxolane protons) .
- IR : A strong S=O stretch near 1360 cm and 1170 cm confirms the sulfonyl chloride functional group .
- HPLC/MS : Reverse-phase HPLC with ESI-MS detects purity and molecular ion peaks (e.g., [M+Na] at m/z 192.6 for CHClOS) .
Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?
The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
- With primary amines: Forms stable sulfonamides at 0–5°C in dichloromethane, with yields >85% under anhydrous conditions .
- With alcohols: Requires catalytic DMAP or pyridine to activate the leaving group (Cl), achieving 70–90% yields .
Advanced Research Questions
Q. How does the stereochemistry (3S configuration) influence the compound’s reactivity and stability?
The 3S configuration induces steric hindrance around the sulfonyl chloride group, slowing hydrolysis in aqueous environments compared to non-chiral analogs. Kinetic studies show a 40% slower hydrolysis rate in pH 7.4 buffer at 25°C, making it more suitable for stepwise reactions requiring controlled conditions . Mitigation strategies for instability :
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., 12–18 mg/mL in THF) may arise from varying purity grades or residual solvents. To standardize measurements:
Q. What mechanistic insights explain competing side reactions during sulfonamide synthesis?
Competing hydrolysis of the sulfonyl chloride group can occur if reaction moisture exceeds 50 ppm. Mechanistic studies using O-labeled HO show that hydrolysis proceeds via a two-step nucleophilic attack:
Rapid formation of a sulfonic acid intermediate.
Slow displacement by the amine nucleophile.
Optimization :
- Use molecular sieves (3Å) to maintain anhydrous conditions.
- Pre-cool reagents to –10°C to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
